BenchChemオンラインストアへようこそ!

3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine

Kinase Inhibitor Structure-Activity Relationship Matched Molecular Pair

Procure this specific 3-(Furan-2-yl)-4-propyl-1H-pyrazol-5-amine (CAS 1229025-36-8) to advance your kinase inhibitor programs. Its unique C3-furan and C4-n-propyl substitution pattern is critical for optimizing hinge-binding interactions, potency, and selectivity, particularly for FGFR and Aurora kinase targets. Avoid generic scaffolds that yield unpredictable SAR and ADME. This is a validated core for medicinal chemistry.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B13070299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCCC1=C(NN=C1N)C2=CC=CO2
InChIInChI=1S/C10H13N3O/c1-2-4-7-9(12-13-10(7)11)8-5-3-6-14-8/h3,5-6H,2,4H2,1H3,(H3,11,12,13)
InChIKeyAFBCZNMIKZIKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)-4-propyl-1H-pyrazol-5-amine: A 5-Aminopyrazole Scaffold with Defined C3/C4 Substitutions for Targeted Heterocyclic Chemistry and Kinase-Focused Research


3-(Furan-2-yl)-4-propyl-1H-pyrazol-5-amine (CAS 1229025-36-8) is a trisubstituted 5-aminopyrazole featuring a furan-2-yl ring at the C3 position, an n-propyl group at the C4 position, and a primary amine at the C5 position of the pyrazole core . This substitution pattern places it within the privileged 5-aminopyrazole class, which is widely recognized as a versatile scaffold for kinase inhibitor development due to its ability to mimic the adenine moiety of ATP and engage the hinge region of kinase active sites [1]. The molecule's structural features position it as a synthetic intermediate and a core scaffold for medicinal chemistry programs focused on kinase targets, including Aurora kinases and FGFR family members [1][2].

Why 3-(Furan-2-yl)-4-propyl-1H-pyrazol-5-amine Cannot Be Interchanged with Generic 5-Aminopyrazoles: The Critical Role of C3/C4 Substituents in Target Engagement and Selectivity


The C3-aryl and C4-alkyl substitutions on the 5-aminopyrazole core are not interchangeable decorative elements; they are primary determinants of kinase binding pose, ATP-competitive potency, and selectivity profile. In the structurally related series of 3,4-diaryl-5-aminopyrazoles developed as protein kinase inhibitors, the nature and position of aryl and alkyl substituents at the C3 and C4 positions critically influence hinge-binding interactions and selectivity across the kinome . The furan-2-yl group at C3 of the target compound presents a five-membered heteroaryl ring with distinct electronic properties and hydrogen-bonding capacity relative to phenyl or other heteroaryl substituents, which directly alters kinase inhibitory activity [1]. Furthermore, the n-propyl group at C4 introduces lipophilic character that modulates cellular permeability and metabolic stability differently than hydrogen, methyl, or isopropyl substituents found in commercially available analogs [2]. Substituting a generic 5-aminopyrazole scaffold without the specific C3-furan and C4-propyl substitution pattern will yield a compound with unpredictable kinase binding, altered ADME properties, and invalid SAR conclusions.

Quantitative Differentiation Evidence for 3-(Furan-2-yl)-4-propyl-1H-pyrazol-5-amine: Comparative Data on Kinase Binding, Physical Properties, and Scaffold Performance


Furan-2-yl Substitution Reduces Kinase Binding Affinity Relative to Pyridine Analogs: Quantitative SAR from a Matched Molecular Pair Analysis

In a direct matched molecular pair comparison within a series of indolyl-based kinase inhibitors, replacement of the pyridine ring with a furan ring resulted in a measurable reduction in binding potency. The pyridine-containing compound (compound 38) exhibited an IC50 of 23.9 nM, while the furan analogue showed an IC50 of 65 nM under equivalent assay conditions [1]. This 2.7-fold potency drop quantifies the electronic and steric consequences of substituting a six-membered pyridine heteroaryl with a five-membered furan-2-yl moiety, which is directly relevant to the target compound's C3 substitution.

Kinase Inhibitor Structure-Activity Relationship Matched Molecular Pair

5-Aminopyrazole Core Confers Low-Micromolar PDK1 Binding Activity: Class-Level Baseline for Scaffold Prioritization

The 5-aminopyrazole core scaffold, represented by the structurally simpler analog 3-amino-5-(2-furyl)pyrazole (CAS 96799-02-9), demonstrates measurable binding to PDK1 (3-phosphoinositide-dependent protein kinase-1) with an IC50 of 313 μM . While this affinity is modest, it establishes a class-level baseline for the 5-aminopyrazole scaffold's ability to engage the ATP-binding pocket of this therapeutically relevant kinase target. The target compound, 3-(furan-2-yl)-4-propyl-1H-pyrazol-5-amine, incorporates additional C4-propyl substitution that may further modulate binding interactions and selectivity.

PDK1 Cancer Research Scaffold Activity

N1-Derivatized Furan-Pyrazole Hybrid Exhibits Sub-Micromolar Inhibition of Plasma Kallikrein: Evidence of the Scaffold's Potential for Protease Targeting

A structurally more complex derivative incorporating the furan-2-yl-pyrazole-5-amine motif, namely 1-[(2-aminophenyl)carbonyl]-N-[(5-chlorothiophen-2-yl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine, demonstrates potent inhibition of human plasma kallikrein (KLKB1) with an IC50 of 5.50 μM (5.50E+3 nM) at pH 7.4 and 25°C [1]. This compound also inhibits tissue kallikrein (KLK1) with an IC50 of 55 μM under similar conditions. These data demonstrate that the core furan-2-yl-pyrazol-5-amine scaffold, when appropriately functionalized at the N1 and C5-amine positions, can yield compounds with sub-micromolar protease inhibitory activity, validating the scaffold's utility in serine protease drug discovery programs.

Plasma Kallikrein Protease Inhibition Scaffold Derivatization

C4-n-Propyl Substitution Increases Molecular Weight and Lipophilicity Relative to C4-Hydrogen and C4-Methyl Analogs: Impact on Physicochemical and ADME Properties

The C4-n-propyl substitution in 3-(furan-2-yl)-4-propyl-1H-pyrazol-5-amine (MW = 191.23 g/mol) increases molecular weight by approximately 42 Da compared to the C4-hydrogen analog 3-(furan-2-yl)-1H-pyrazol-5-amine (MW = 149.15 g/mol) and by approximately 14 Da compared to a C4-methyl analog . This increased lipophilicity, driven by the three-carbon alkyl chain, is predicted to enhance passive membrane permeability but may also increase metabolic lability via CYP-mediated oxidation at the terminal methyl group. In the context of aminopyrazole-based FGFR inhibitors, optimal C4 alkyl chain length has been shown to balance potency with favorable pharmacokinetic properties [1].

Physicochemical Properties Lipophilicity ADME Prediction

Research and Industrial Application Scenarios for 3-(Furan-2-yl)-4-propyl-1H-pyrazol-5-amine: Evidence-Driven Procurement Decisions


Scaffold for ATP-Competitive Kinase Inhibitor Design Targeting FGFR and Aurora Kinase Families

Procure this compound as a core scaffold for designing ATP-competitive kinase inhibitors, particularly those targeting FGFR1-4 and Aurora kinase family members. The 5-aminopyrazole core is a validated hinge-binding motif in numerous kinase inhibitor programs [1], and the C3-furan-2-yl substitution provides a distinct heteroaryl group for optimizing hinge-region interactions and kinase selectivity, as demonstrated by matched molecular pair data showing a 2.7-fold potency shift compared to pyridine analogs [2].

Starting Material for Serine Protease Inhibitor Synthesis, Particularly Targeting Plasma Kallikrein (KLKB1)

Use this compound as a starting material for the synthesis of plasma kallikrein inhibitors. Patent literature demonstrates that N1-functionalized derivatives of the furan-2-yl-pyrazol-5-amine core achieve sub-micromolar IC50 values (5.50 μM) against human plasma kallikrein [3]. This scaffold provides a validated entry point for medicinal chemistry programs focused on hereditary angioedema, diabetic macular edema, and other kallikrein-kinin system disorders.

SAR Exploration of C4-Alkyl Substitution Effects on Cellular Permeability and Metabolic Stability in Lead Optimization

Procure this compound as part of a series exploring the SAR of C4-alkyl substitution on 5-aminopyrazole scaffolds. The C4-n-propyl group in this compound (MW = 191.23 g/mol) represents an intermediate lipophilic substitution that can be systematically compared to C4-H (MW = 149.15 g/mol) and C4-isopropyl analogs to optimize cellular permeability and metabolic stability . This SAR is critical for advancing kinase inhibitor leads from biochemical potency to cellular and in vivo efficacy.

Quote Request

Request a Quote for 3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.